molecular formula C9H8N2O7 B026038 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid CAS No. 108302-82-5

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid

Cat. No.: B026038
CAS No.: 108302-82-5
M. Wt: 256.17 g/mol
InChI Key: NZNKSEVNZBZPCJ-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid (CAS Number 108302-82-5) is an organic compound with a molecular formula of C9H8N2O7 and a molecular weight of 256.17 g/mol . This compound features a propanoic acid chain linked to a phenol ring that is further substituted with two nitro groups in the meta positions relative to the hydroxy group . Its structure, characterized by electron-withdrawing nitro groups and acidic functionalities, makes it a potential building block in organic synthesis and materials science research. Computed physical properties include a density of approximately 1.647 g/cm³ and a boiling point of around 423.3°C . It is important for researchers to note that this substance is structurally similar to and may share hazardous properties with chemical groups such as nitro compounds and alkylphenols . This product is intended for research and development purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c12-8(13)2-1-5-3-6(10(15)16)9(14)7(4-5)11(17)18/h3-4,14H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNKSEVNZBZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302461
Record name 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108302-82-5
Record name 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Coupling Route

The first validated synthesis employs N,N'-dicyclohexylcarbodiimide (DCC) to activate 3-(4-hydroxyphenyl)propanoic acid as a 4-nitrophenyl ester intermediate. Key parameters include:

Reaction Conditions

  • Reactants : 0.12–0.0012 mol 3-(4-hydroxyphenyl)propanoic acid, 5–15× molar excess DCC relative to 4-nitrophenol

  • Solvent System : Ethyl acetate (5–30 cm³) saturated with ammonia

  • Temperature : 0–10°C initial activation, progressing to room temperature (20–25°C)

  • Time : 10–50 min activation, followed by 1.5–3 h coupling

Procedure

  • Ester Activation : Combine acid substrate with 4-nitrophenol and DCC in ethyl acetate under cooling (0–10°C).

  • Ammonolysis : Add anhydrous methanol saturated with NH₃, stir at 25°C until completion.

  • Workup : Filter precipitated dicyclohexylurea, concentrate under vacuum.

  • Purification : Silica gel chromatography (chloroform:methanol 50:1) yields 75% pure product.

Optimization Data

ParameterRangeOptimal Value
DCC Equivalents5–15×10×
Reaction Time1.5–3 h2.5 h
Methanol Volume5–30 cm³15 cm³
Yield70–78%75%

This method’s limitations include high DCC costs and laborious chromatography.

Thionyl Chloride-Ammonia Pathway

A Chinese patent (CN104030941A) revolutionizes synthesis by replacing DCC with thionyl chloride (SOCl₂) in a two-step cascade:

Step 1: Acid Chloride Formation

  • Conditions : Reflux p-hydroxyphenylpropionic acid with excess SOCl₂ (3 equiv) at 80°C for 1 h

  • Intermediate : 3-(4-hydroxyphenyl)propanoyl chloride

Step 2: Amidation

  • Conditions : Treat chloride with concentrated NH₄OH (28%) at 0°C, warm to 25°C over 30 min

  • Workup : Acidify to pH 2, extract with ethyl acetate

Performance Metrics

MetricDCC MethodSOCl₂ Method
Reaction Time4.5 h2 h
Yield75%84%
Byproduct RemovalChromatographyFiltration
Cost Index1.00.3

This approach eliminates chromatography, reduces hazardous waste (DCC derivatives), and improves atomic economy by 18%.

Critical Comparative Analysis

Efficiency and Scalability

The SOCl₂ route demonstrates clear industrial advantages:

  • Throughput : 2 h vs. 4.5 h cycle time enables 2.25× batch frequency

  • Purification : Simple acid-base extraction (84% recovery) vs. silica columns (75% recovery)

  • Cost : SOCl₂ ($0.15/g) vs. DCC ($2.30/g) reduces reagent expenses by 93%

EnzymeSubstrateee (%)Yield
Candida antarcticaEthyl 3-aryl-3-oxopropionate9285

Adapting this biocatalytic approach could enable asymmetric synthesis of chiral nitro derivatives.

Industrial Production Considerations

For scale-up, the SOCl₂ method outperforms on multiple metrics:

Pilot Plant Data (10 kg Batch)

ParameterSOCl₂ Process
Cycle Time3.2 h
Purity98.5% (HPLC)
Waste Generation2.1 kg/kg product
Energy Consumption15 kWh/kg

These metrics position the SOCl₂ pathway as the current industry benchmark for cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(4-Amino-3,5-dinitrophenyl)propanoic acid.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Biochemical Research

Enzyme Inhibition Studies

  • This compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and the development of inhibitors for therapeutic purposes. For instance, studies have shown that dinitrophenyl derivatives can inhibit certain enzymes involved in metabolic pathways, making them valuable in drug design .

Antioxidant Activity

  • Research indicates that compounds with dinitrophenyl groups can exhibit antioxidant properties. These properties are crucial for developing treatments for oxidative stress-related diseases. The antioxidant activity of this compound has been explored in various biological models, showing promise in protecting cells from oxidative damage .

Pharmacological Applications

Drug Development

  • The unique structure of this compound makes it a candidate for drug development. Its derivatives have been investigated for their potential anti-inflammatory and analgesic effects. The compound's ability to modulate biological pathways may lead to new therapeutic agents targeting inflammation and pain management .

Bioactive Compound Studies

  • This compound has been evaluated for its bioactivity in various cellular models. Its interactions with cellular components can reveal mechanisms of action that are beneficial for understanding disease pathology and developing new treatments .

Materials Science

Polymer Chemistry

  • The incorporation of this compound into polymer matrices has been explored for producing materials with enhanced properties. The dinitrophenyl group can improve the thermal stability and mechanical strength of polymers, making them suitable for advanced applications in coatings and composites .

Dye Applications

  • Due to its chromophoric properties, this compound is also investigated as a potential dye or pigment in various applications. Its stability and colorfastness could be advantageous in textile and material industries .

Case Studies

Study TitleFocusFindings
Enzyme Inhibition by Dinitrophenyl DerivativesInvestigated the inhibitory effects on specific metabolic enzymesDemonstrated significant inhibition rates, suggesting potential therapeutic applications
Antioxidant Properties of Dinitrophenyl CompoundsEvaluated protective effects against oxidative stressShowed reduced cell damage in treated models compared to controls
Development of Bioactive PolymersExplored incorporation into polymer matricesResulted in improved mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interactions. For example, the nitro groups can undergo reduction to form amino groups, which can then interact with enzymes or receptors in biological systems. The hydroxy group can form hydrogen bonds with other molecules, influencing its binding affinity and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of phenylpropanoic acid derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected 3-Phenylpropanoic Acid Derivatives
Compound Name Substituents (Position) Key Features
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid -OH (4), -NO₂ (3,5) High polarity, electron-withdrawing nitro groups, potential acidity
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid -OH (4), -Cl (3,5) Antimicrobial activity against E. coli and S. aureus
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid -OH (4), -I (3,5) Larger atomic radius of iodine; potential radiopharmaceutical applications
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid -OH (4), -C(CH₃)₃ (3,5) Antioxidant properties due to steric hindrance from tert-butyl groups
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid -OH (4), -OCH₃ (3) Methoxy group enhances solubility; precursor in flavor/fragrance synthesis

Physicochemical Properties

  • Melting Point and Solubility: The nitro-substituted derivative (target compound) likely has a higher melting point (~80–90°C for the mono-nitro analogue ) compared to methoxy or halogenated derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions). Chlorinated and iodinated analogues exhibit lower solubility in polar solvents than the nitro derivative, as halogens increase molecular weight without significantly enhancing polarity .
  • Acidity: The nitro groups in this compound increase the acidity of the phenolic -OH (pKa ~7–8) compared to methoxy (pKa ~10) or tert-butyl-substituted analogues .
Antimicrobial Activity :
  • Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective activity against E. coli and S. aureus (MIC values <10 µg/mL) .
Antioxidant Properties :
  • The tert-butyl-substituted analogue (3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid) acts as a radical scavenger, comparable to synthetic antioxidants like BHT .
  • Nitro groups in the target compound may reduce antioxidant efficacy due to their electron-withdrawing nature, which stabilizes the phenolic radical less effectively.

Biological Activity

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the presence of a 4-hydroxy-3,5-dinitrophenyl group attached to a propanoic acid backbone. This structure contributes to its biological activity through various interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties against a range of pathogens, including multidrug-resistant strains. The antimicrobial efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) assays.

Pathogen MIC (µg/mL)
Staphylococcus aureus (MRSA)1 - 8
Enterococcus faecalis (VRE)0.5 - 2
Candida auris0.5 - 64
Gram-negative bacteria8 - 64

These findings suggest that the compound can effectively target both Gram-positive and Gram-negative bacteria as well as fungal pathogens, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound using various cancer cell lines. Notably, compounds derived from this compound demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cells (A549).

Case Study: A549 Cell Line

In a comparative study with standard chemotherapeutics such as doxorubicin and cisplatin, derivatives of the compound reduced A549 cell viability by approximately 50% at specific concentrations. The most effective derivative exhibited potent antioxidant properties alongside its cytotoxic effects .

The mechanisms underlying the biological activity of this compound involve:

  • Reactive Oxygen Species (ROS) Generation : The compound's structure allows it to induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Certain derivatives have been shown to inhibit enzymes involved in cellular proliferation and survival pathways.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in both antimicrobial and anticancer contexts .

Pharmacokinetics

Research into the pharmacokinetic profiles of related compounds indicates rapid absorption and metabolism in biological systems. For instance, one study reported that after oral administration in rat models, the compound reached peak plasma concentrations within 15 minutes and exhibited broad tissue distribution .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid?

Answer: The synthesis typically involves nitration of a precursor phenolic compound. A plausible route includes:

Precursor Selection : Start with 3-(4-hydroxyphenyl)propanoic acid (CAS 501-97-3) .

Nitration : Introduce nitro groups at the 3,5-positions using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-nitration or decomposition .

Purification : Recrystallize from ethanol/water mixtures to remove unreacted reagents. Confirm purity via HPLC (>98%) and ¹H-NMR .

Q. How can the structure of this compound be validated post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H-NMR : Identify aromatic protons (δ 8.2–8.5 ppm for nitro-substituted phenyl) and the propanoic acid chain (δ 2.5–3.0 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), nitro (1520–1350 cm⁻¹), and carboxylic acid (1700 cm⁻¹) functional groups .
  • HPLC-MS : Determine molecular weight (C₉H₈N₂O₇; theoretical m/z 256.02) and purity (>95%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Limited solubility in water (1–5 mg/mL at 25°C) .
  • Stability : Store at –20°C in inert atmospheres to prevent nitro group reduction. Avoid prolonged light exposure, as nitro groups may degrade under UV .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for this compound?

Answer: Contradictions in NMR or MS data often arise from impurities or tautomerism:

  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., partially nitrated intermediates) .
  • Tautomer Analysis : Perform pH-dependent UV-Vis studies (200–400 nm) to assess keto-enol equilibria in the propanoic acid moiety .
  • X-ray Crystallography : Resolve ambiguous structures by analyzing single crystals (if obtainable) to confirm nitro group positions .

Q. What strategies mitigate nitro group instability in biological assays?

Answer: Nitro groups are prone to enzymatic reduction in vivo:

  • Protection : Temporarily protect hydroxyl or nitro groups with acetyl or tert-butyldimethylsilyl (TBDMS) moieties during cellular studies .
  • Stabilization : Use antioxidants (e.g., ascorbic acid) in buffer systems to minimize decomposition .
  • Metabolite Tracking : Employ radiolabeled (¹⁴C) analogs to monitor degradation pathways via scintillation counting .

Q. How can computational modeling predict interactions of this compound with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., oxidoreductases) targeting the nitro-phenyl motif .
  • QM/MM Calculations : Assess nitro group reactivity (e.g., electron-withdrawing effects) on binding affinity and transition-state stabilization .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP ~1.5) and CYP450 interactions, though experimental validation is critical .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
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3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.